Intedanib-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Intedanib-d8, also known as this compound, is a useful research compound. Its molecular formula is C₃₁H₂₅D₈N₅O₄ and its molecular weight is 547.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsforschung

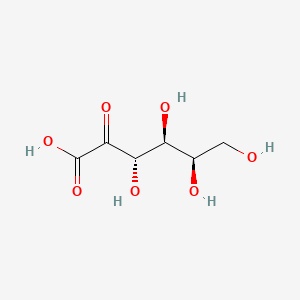

Intedanib-d8: wird in der Krebsforschung aufgrund seiner antiangiogenen Eigenschaften eingesetzt, die auf Pfade abzielen, die für das Tumorwachstum und die Metastasierung entscheidend sind. Es hemmt Tyrosinkinasen, die an der Angiogenese beteiligt sind, wie z. B. VEGFR, PDGFR und FGFR, die für die Bildung von Blutgefäßen im Tumor unerlässlich sind {svg_1} {svg_2}. Dies macht es zu einem wertvollen Instrument für die Untersuchung des Tumorfortschritts und der Wirksamkeit antiangiogener Therapien.

Arzneimittelentwicklung

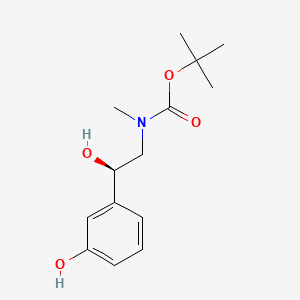

In der Arzneimittelentwicklung dient This compound als Modellverbindung für die Entwicklung neuer Arzneimittel mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen. Seine Rolle bei der Modulation der Kinaseaktivität hilft beim Verständnis der Arzneimittel-Ziel-Interaktionen und der Optimierung der pharmakokinetischen und pharmakodynamischen Profile {svg_3} {svg_4}.

Molekularbiologie

This compound: wird in der Molekularbiologie verwendet, um zelluläre Signalwege zu untersuchen. Durch die Hemmung spezifischer Kinasen können Forscher die Rolle dieser Enzyme in zellulären Prozessen wie Proliferation, Differenzierung und Apoptose aufdecken, die für das Verständnis von Krankheiten auf molekularer Ebene entscheidend sind {svg_5} {svg_6}.

Pharmakologie

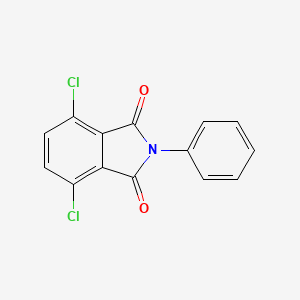

Pharmakologisch ist This compound wichtig für die Beurteilung der Arzneimittelsicherheit, Wirksamkeit und des Wirkmechanismus. Es hilft, das therapeutische Potenzial von Kinaseinhibitoren und ihre Auswirkungen auf verschiedene Krankheiten, insbesondere fibrotische Erkrankungen und Krebs, zu verstehen {svg_7} {svg_8}.

Toxikologie

In der Toxikologie wird This compound verwendet, um das Sicherheitsprofil neuer Therapeutika zu beurteilen. Seine gut charakterisierten toxikologischen Daten bieten einen Maßstab für den Vergleich der Toxizität neuer Verbindungen und gewährleisten die Patientensicherheit in klinischen Studien {svg_9}.

Biochemie

This compound: spielt eine bedeutende Rolle in der Biochemie für die Untersuchung der Enzymkinetik und -hemmung. Es liefert Einblicke in die biochemischen Pfade, die von der Tyrosinkinasenaktivität betroffen sind, und hilft bei der Identifizierung potenzieller Biomarker für Krankheiten {svg_10}.

Medizinische Chemie

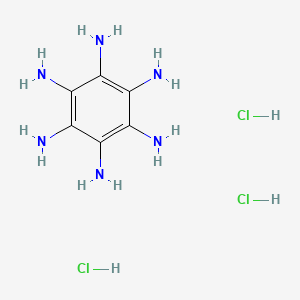

In der medizinischen Chemie ist This compound eine Referenzverbindung für die Synthese neuer chemischer Einheiten mit potenziellen therapeutischen Vorteilen. Es unterstützt die Entwicklung von Molekülen mit spezifischen Bindungsaffinitäten und Selektivitäten für Zielproteine {svg_11} {svg_12}.

Klinische Studien

This compound: ist entscheidend für die klinische Studienforschung, wo es als Vergleichsmittel oder pharmakologisches Werkzeug verwendet wird, um die Wirksamkeit und Sicherheit neuer Behandlungen für Krankheiten wie idiopathische Lungenfibrose und systemische Sklerose-assoziierte interstitielle Lungenerkrankung zu bewerten {svg_13} {svg_14}.

Wirkmechanismus

Target of Action

Intedanib-d8, also known as Nintedanib, is a triple angiokinase inhibitor . It primarily targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) . The RTK targets of this compound include platelet-derived growth factor receptor (PDGFR) α and β; fibroblast growth factor receptor (FGFR) 1, 2, and 3; vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3; and FLT3 . The nRTK targets include Lck, Lyn, and Src . These targets play a crucial role in cell proliferation, migration, and transformation .

Mode of Action

This compound is a competitive inhibitor that interacts with its targets by binding to the adenosine triphosphate (ATP) binding pocket of inactive KIT D816V . This interaction blocks the downstream signaling cascades , thereby inhibiting the pathways involved in the pathogenesis of diseases such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis-associated interstitial lung disease .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to angiogenesis and fibrosis . By inhibiting the aforementioned RTKs and nRTKs, this compound disrupts the signaling pathways that regulate cell proliferation, migration, and transformation . This results in the inhibition of fibroblast proliferation and the transformation of fibroblasts to myofibroblasts .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the viability of certain cell types . For instance, it has been shown to selectively reduce the viability of iPSC-derived KIT D816V hematopoietic progenitor cells and mast cells in the nanomolar range . This leads to a decrease in cell proliferation and an increase in apoptosis of affected cells .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

This compound, like its parent compound Nintedanib, competitively binds to the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit fibroblast proliferation, migration, and fibroblast-to-myofibroblast transformation .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the kinase domains of VEGF, PDGF, and FGF . This binding inhibits these kinases, thereby exerting its effects at the molecular level. It also leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the drug has time-independent pharmacokinetic characteristics . The maximum plasma concentrations of this compound are reached approximately 2–4 hours after oral administration and thereafter decline at least bi-exponentially .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is metabolized primarily through hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the feces . This process involves enzymes and cofactors, and it could also affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its biochemical properties and interactions with other biomolecules

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Intedanib-d8 involves the incorporation of eight deuterium atoms into the parent compound Intedanib. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Intedanib", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Intedanib is dissolved in a deuterated solvent and reacted with a deuterated reagent to introduce the first deuterium atom.", "Step 2: The resulting product is then reacted with another deuterated reagent to introduce the second deuterium atom.", "Step 3: This process is repeated until all eight deuterium atoms have been incorporated into the molecule.", "Step 4: The final product, Intedanib-d8, is isolated and purified using standard techniques." ] } | |

CAS-Nummer |

1624587-87-6 |

Molekularformel |

C₃₁H₂₅D₈N₅O₄ |

Molekulargewicht |

547.67 |

Synonyme |

(3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl Ester-d8; BIBF 1120-d8; Ofev-d8; Vargatef-d8; Nintedanib-d8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)